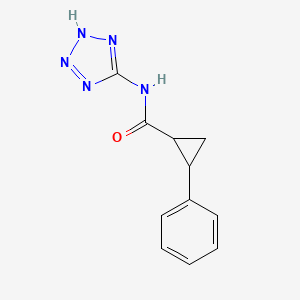
N,N'-di(1,3,4-thiadiazol-2-yl)benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in its structure contributes to its unique chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE typically involves the reaction of isophthalic acid derivatives with 1,3,4-thiadiazole-2-amine under specific conditions. One common method includes the use of phosphorus oxychloride as a dehydrating agent, which facilitates the formation of the amide bond . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or amines
Substitution: Various substituted thiadiazole derivatives
Applications De Recherche Scientifique
N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by promoting the accumulation of reactive oxygen species (ROS) and causing cell cycle arrest.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE can be compared with other 1,3,4-thiadiazole derivatives:
N,N’-Di(1,3,4-thiadiazol-2-yl)methanediamine: Similar antimicrobial properties but different structural features.
1,3,4-Thiadiazole-2-yl-imino-thiazolidine-4-one: Exhibits potent anticancer activity but with a different mechanism of action.
5-Phenyl-1,3,4-thiadiazol-2-ylamino derivatives: Known for their antifungal activity.
Propriétés
Formule moléculaire |
C12H8N6O2S2 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1-N,3-N-bis(1,3,4-thiadiazol-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C12H8N6O2S2/c19-9(15-11-17-13-5-21-11)7-2-1-3-8(4-7)10(20)16-12-18-14-6-22-12/h1-6H,(H,15,17,19)(H,16,18,20) |
Clé InChI |
DNCSHICRWBPCPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)NC2=NN=CS2)C(=O)NC3=NN=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(2-chlorobenzyl)sulfonyl]amino}-N-cyclopropylbenzamide](/img/structure/B14932188.png)
![N-(4-{[(2-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B14932194.png)
![(2-methylfuran-3-yl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B14932199.png)
methanone](/img/structure/B14932213.png)

![(4-Benzylpiperidin-1-yl)[2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14932220.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]acetamide](/img/structure/B14932234.png)
![2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide](/img/structure/B14932235.png)

![N-{2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B14932254.png)
